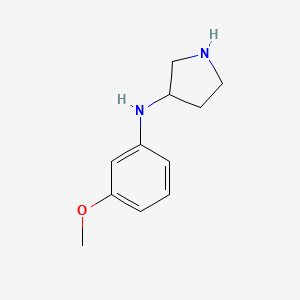

N-(3-methoxyphenyl)pyrrolidin-3-amine

Description

The Pyrrolidine (B122466) Ring System as a Privileged Scaffold in Chemical Research

The five-membered pyrrolidine ring is a nitrogen-containing heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This distinction is due to its frequent appearance in a vast number of biologically active natural products, alkaloids, and synthetic pharmaceuticals. wikipedia.orgbeilstein-journals.org Its prevalence is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold is attributed to several key features. Its saturated, non-planar structure, rich in sp³-hybridized carbon atoms, provides an increased three-dimensional (3D) coverage of chemical space compared to flat, aromatic systems. nih.gov This three-dimensionality is crucial for enabling specific and high-affinity interactions with the complex surfaces of biological targets like enzymes and receptors. nih.gov

A defining characteristic of the pyrrolidine ring is its conformational flexibility, often described as "pseudorotation," which allows it to adopt a range of non-planar conformations. nih.gov The two most predominant low-energy conformations are the "envelope" (or Cγ-exo and Cγ-endo) puckers, where one of the carbon atoms is out of the plane of the other four atoms. nih.govfrontiersin.org

The specific puckering of the ring is highly influenced by the nature and stereochemistry of its substituents. nih.gov For instance, the electronegativity of a substituent at the 4-position can dictate the conformational preference; a cis-substituent tends to favor an endo pucker, while a trans-substituent favors an exo pucker. nih.gov This ability to control and "lock" the ring into a specific conformation through strategic substitution is of paramount importance in drug design, as the spatial arrangement of pharmacophoric groups directly impacts biological activity. nih.gov The presence of up to four stereogenic centers further enhances the stereochemical diversity of pyrrolidine derivatives, allowing for fine-tuning of molecular shape to achieve optimal target binding. nih.gov

| Conformer | Description | Influencing Factors | Significance in Design |

| Cγ-endo | The Cγ (C4) atom is puckered on the same side as the Cα-carboxyl group (in proline). | Favored by cis-electronegative substituents at C4. nih.gov | Controls the orientation of other substituents, affecting binding interactions. |

| Cγ-exo | The Cγ (C4) atom is puckered on the opposite side of the Cα-carboxyl group (in proline). | Favored by trans-electronegative substituents at C4. nih.gov | A key conformation in natural products like 4(R)-hydroxy-l-proline, crucial for collagen structure. nih.gov |

The synthesis of the pyrrolidine ring has evolved significantly since its discovery in the early 20th century. ontosight.ai Initial methods were often complex and produced low yields. ontosight.ai Over the decades, research has led to the development of highly efficient and stereoselective synthetic strategies.

Early industrial synthesis involved the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org In the laboratory, a multitude of approaches have been established. A cornerstone of modern pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which allows for the controlled construction of substituted pyrrolidines. nih.gov Other significant methods include:

Functionalization of Precursors: Utilizing readily available chiral building blocks like proline and hydroxyproline (B1673980) to introduce a pre-formed pyrrolidine ring. nih.gov

Cyclization of Acyclic Precursors: Intramolecular reactions, such as the amination of organoboronates or the cyclization of amino alcohols, provide direct access to the ring system. nih.govorganic-chemistry.org

Modern Catalytic Methods: The advent of transition-metal catalysis, including rhodium- and iridium-catalyzed reactions, has enabled highly efficient and atom-economical routes to N-heterocycles. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating these reactions. nih.gov

Significance of N-Aryl Amine Functionalities in Scaffold Design

The N-aryl amine motif is another critical component in the design of bioactive molecules. The formation of a carbon-nitrogen (C-N) bond between an amine and an aromatic ring is a fundamental transformation in organic synthesis, crucial for the creation of numerous pharmaceuticals. wikipedia.org

Historically, the synthesis of N-aryl amines was dominated by the Ullmann condensation, a copper-catalyzed reaction that typically required harsh conditions, such as high temperatures and polar solvents. wikipedia.orgresearchgate.net The scope of this reaction was often limited to aryl halides activated by electron-withdrawing groups. wikipedia.org

A major breakthrough in this area was the development of the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This cross-coupling reaction offers a much milder and more general method for C-N bond formation, demonstrating broad substrate scope and functional group tolerance. wikipedia.org The evolution from first-generation catalysts to systems using advanced phosphine (B1218219) ligands has significantly expanded the synthetic utility of this reaction, making the synthesis of complex N-aryl amines more accessible. wikipedia.orgorganic-chemistry.org

| Reaction | Catalyst | Typical Conditions | Advantages | Limitations |

| Ullmann Condensation | Copper (stoichiometric or catalytic) | High temperatures (>200°C), polar solvents (DMF, NMP) wikipedia.org | Utilizes inexpensive copper catalyst. | Harsh conditions, limited substrate scope, often requires activated aryl halides. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Milder temperatures, various solvents (toluene, dioxane) | Broad substrate scope, high functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.org | Cost of palladium and ligands, sensitivity to air and moisture for some catalysts. |

Research Relevance of the N-(3-methoxyphenyl)pyrrolidin-3-amine Structural Motif

While extensive research focusing specifically on this compound is not widely published, the relevance of this structural motif can be inferred from structure-activity relationship (SAR) studies on closely related analogues. The combination of a pyrrolidine core with a methoxyphenyl group is a recurring theme in the development of novel bioactive agents.

Derivatives featuring the methoxyphenyl-pyrrolidine scaffold have been investigated for a range of potential therapeutic applications:

Anticancer Activity: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated notable anticancer activity against human lung epithelial cells. mdpi.com

Neuroprotection and Anti-inflammatory Effects: Research on various pyrrolidine derivatives, including those with m-methoxyphenyl substituents, has explored their potential as neuroprotective and anti-inflammatory agents. ontosight.ai

Enzyme Inhibition: In the pursuit of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, SAR studies revealed that replacing a morpholine (B109124) substituent with a hydroxypyrrolidine significantly increased activity, leading to the identification of a potent inhibitor with drug-like properties. acs.org Similarly, pyrrolidine amide derivatives have been studied as inhibitors of N-acylethanolamine acid amidase (NAAA) for the management of inflammation and pain. rsc.org

Antimalarial Agents: Aryl piperazine (B1678402) and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

The this compound structure serves as a versatile scaffold that can be readily modified. The primary amine at the 3-position offers a convenient handle for further functionalization, allowing for the synthesis of libraries of compounds for screening. The "meta" substitution of the methoxy (B1213986) group on the phenyl ring influences the electronic distribution and conformational orientation of the aryl group relative to the pyrrolidine ring, which can be critical for specific interactions with a biological target. The collective evidence from related compounds suggests that the this compound motif is a promising starting point for the design of novel modulators of various biological pathways.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-9(7-11)13-10-5-6-12-8-10/h2-4,7,10,12-13H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDUJBANMNTWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the N 3 Methoxyphenyl Pyrrolidin 3 Amine Scaffold and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine core is a foundational aspect of synthesizing N-(3-methoxyphenyl)pyrrolidin-3-amine and its analogues. A variety of synthetic strategies have been developed to afford this heterocyclic system, ranging from classical cyclization reactions to modern catalytic methods.

Intramolecular Cyclization Reactions for Pyrrolidine Core Formation

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the pyrrolidine ring. These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to generate the cyclic structure.

Hydroamination involves the intramolecular addition of an amine N-H bond across an unactivated carbon-carbon multiple bond. This atom-economical process can be catalyzed by various metals, including gold and other transition metals, or proceed under metal-free conditions. For instance, the cyclization of unsaturated amines can be promoted by visible light in the presence of an acridinium-based photocatalyst and a hydrogen atom donor, affording pyrrolidines with high regioselectivity.

Reductive cyclization, on the other hand, typically involves the cyclization of a precursor containing both an amine and a reducible functional group, such as a ketone, ester, or nitrile. Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and their subsequent intramolecular cycloaddition represents a modern approach to constructing complex pyrrolidine architectures.

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Gold(I) Complex | Unsaturated Amine | Protected Pyrrolidine | Mild conditions, broad substrate scope. |

| Visible Light/Photocatalyst | Unsaturated Amine | Pyrrolidine | Metal-free, anti-Markovnikov hydroamination. |

| Iridium Complex/TMDS | Unsaturated Amide | Fused Pyrrolidine | Reductive generation of azomethine ylides. |

This table presents illustrative examples of hydroamination and reductive cyclization strategies for pyrrolidine synthesis.

Transition metal-catalyzed reactions offer a versatile and efficient means of constructing the pyrrolidine ring. Palladium-catalyzed carboamination, in particular, has emerged as a powerful tool. This reaction involves the intramolecular coupling of an amine with an alkene, tethered by an aryl or vinyl halide. The process allows for the convergent synthesis of substituted pyrrolidines with high diastereoselectivity. nih.govwikipedia.orgnih.gov For example, the reaction of γ-aminoalkenes with aryl bromides in the presence of a palladium catalyst can afford 2-benzylpyrrolidines. wikipedia.org The choice of phosphine (B1218219) ligand is often crucial for achieving high yields and enantioselectivities in asymmetric variants of this reaction. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

| Pd(0)/Phosphine Ligand | γ-Aminoalkene and Aryl/Vinyl Halide | Substituted Pyrrolidine | High diastereoselectivity, convergent synthesis. nih.govwikipedia.orgnih.gov |

| Rhodium Complex | Nitrogen-tethered Alkyne-enoate and Arylboronic Acid | Chiral Pyrrolidine | Asymmetric arylative cyclization. |

| Copper Complex | N-Fluoride Amide | Pyrrolidine | Intramolecular C-H amination. |

This table showcases examples of transition metal-catalyzed cyclizations for constructing the pyrrolidine scaffold.

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for pyrrolidine synthesis, driven by the desire for more sustainable and cost-effective processes. These approaches often utilize small organic molecules as catalysts to promote the desired cyclization.

For instance, a Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines provides a metal-free route to stereoselectively synthesize pyrrolidines. masterorganicchemistry.com Organocatalytic one-pot syntheses, combining several catalytic reactions, have also been developed to produce enantiomerically enriched pyrrolidine core structures from simple starting materials like glycine (B1666218) esters. researchgate.net These methods offer operational simplicity and often proceed with high enantioselectivity.

| Catalyst/Conditions | Substrate Type | Product | Key Features |

| Lewis Acid | Enynyl Amine | Stereoselective Pyrrolidine | Metal-free, cascade reaction. masterorganicchemistry.com |

| Chiral Phase Transfer Catalyst | Glycine Ester and α,β-Enone | Enantioenriched Pyrrolidine | Organocatalytic, one-pot synthesis. researchgate.net |

| Molecular Iodine (I₂) | N-Carbamate-protected Amino Alcohols | Pyrrolidine | Metal-free, direct δ-amination of sp³ C-H bonds. masterorganicchemistry.com |

This table provides examples of metal-free and organocatalytic approaches to pyrrolidine ring formation.

Multicomponent Reactions for Pyrrolidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs offer significant advantages in terms of step- and atom-economy, making them attractive for the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of highly substituted pyrrolidines. For example, a diastereoselective synthesis of functionalized pyrrolidines can be achieved through a TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. rsc.org This process can construct up to three contiguous asymmetric centers in a single step.

| Reactants | Catalyst/Promoter | Product | Key Features |

| Phenyldihydrofuran, N-Tosyl Imino Ester, Silane | TiCl₄ | Highly Substituted Pyrrolidine | Diastereoselective, construction of multiple stereocenters. nih.govrsc.org |

| Aldehyde, Amino Malonate, Nitro-alkene | - | Tetrasubstituted Pyrrolidine | Highly diastereoselective 3-component reaction. |

| Amino Acid, Carbonyl Compound, Activated Alkene | - | Functionalized Pyrrolidine | Three-component reaction for diverse substitution patterns. |

This table illustrates the utility of multicomponent reactions in the synthesis of complex pyrrolidine derivatives.

Introduction and Functionalization of the (3-methoxyphenyl)amino Moiety

Once the pyrrolidine-3-amine core is established, the next crucial step is the introduction of the (3-methoxyphenyl)amino moiety. Several well-established methods for N-arylation can be employed for this transformation.

One of the most powerful and versatile methods is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate. In the context of synthesizing this compound, this would involve the coupling of a protected 3-aminopyrrolidine (B1265635) with 3-bromoanisole (B1666278) or a related electrophile. The choice of palladium precursor, phosphine ligand, and base is critical to the success of this reaction and can be optimized to achieve high yields.

Another widely used method is reductive amination . This two-step process involves the initial formation of an imine or enamine between 3-aminopyrrolidine and 3-methoxybenzaldehyde, followed by reduction with a suitable hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Transfer hydrogenation using an iridium catalyst and formic acid as the hydrogen source also provides an efficient means for the reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines. nih.govresearchgate.net

| Reaction | Key Reagents | Substrates | Product |

| Buchwald-Hartwig Amination | Palladium Catalyst, Phosphine Ligand, Base | 3-Aminopyrrolidine derivative, 3-Bromoanisole | This compound derivative |

| Reductive Amination | Reducing Agent (e.g., NaBH(OAc)₃) | 3-Aminopyrrolidine, 3-Methoxybenzaldehyde | This compound |

| Transfer Hydrogenation | Iridium Catalyst, Formic Acid | Diketone, 3-Methoxyaniline | N-(3-methoxyphenyl)pyrrolidine analogue |

This table summarizes key methods for the introduction of the (3-methoxyphenyl)amino group onto a pyrrolidine scaffold.

Further functionalization of the resulting this compound can be achieved through various reactions targeting the pyrrolidine nitrogen or the aromatic ring, allowing for the synthesis of a diverse library of analogues for structure-activity relationship studies.

Amination Reactions at the Pyrrolidin-3-position

The introduction of an amino group at the 3-position of the pyrrolidine ring is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this transformation, primarily involving the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.

One of the most direct methods for installing the 3-amino group is through the reductive amination of pyrrolidin-3-one . This two-step, one-pot procedure involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option. harvard.edu The choice of amine in this reaction can be modulated to introduce diverse substituents at the 3-position. For the synthesis of the parent 3-aminopyrrolidine, ammonia (B1221849) or a protected ammonia equivalent can be used.

Another important strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of the pyrrolidine ring. For instance, (S)-(+)-3-Aminopyrrolidine dihydrochloride (B599025) has been synthesized from N-formyl-L-aspartic anhydride. This multi-step synthesis involves acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine, followed by debenzylation to yield the final product. researchgate.net Additionally, 3-hydroxypyrrolidine can be converted into a derivative with a good leaving group, such as a mesylate or tosylate, which can then be displaced by an amine nucleophile. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate can be mesylated and subsequently reacted with ammonia to produce tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate. google.com

| Starting Material | Reagents | Product | Key Transformation |

| Pyrrolidin-3-one | Amine, NaBH(OAc)₃ | 3-Aminopyrrolidine derivative | Reductive Amination |

| N-Formyl-L-aspartic anhydride | 1. Acylation, Esterification 2. Reduction, Cyclization 3. Debenzylation | (S)-(+)-3-Aminopyrrolidine | Ring formation and functional group manipulation |

| (S)-3-Hydroxypyrrolidine derivative | 1. Mesylation 2. Amination (e.g., with NH₃) | 3-Aminopyrrolidine derivative | Nucleophilic Substitution |

N-Arylation Strategies for Substituted Amines

The formation of the C-N bond between the pyrrolidin-3-amine and the 3-methoxyphenyl (B12655295) group is a pivotal step. Modern cross-coupling reactions have become the methods of choice for this transformation, offering high efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.orglibretexts.org This reaction typically employs a palladium precatalyst and a phosphine ligand to couple an amine with an aryl halide or triflate. The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields. acs.org For the synthesis of this compound, 3-bromo- (B131339) or 3-iodoanisole (B135260) would be coupled with a protected 3-aminopyrrolidine. The reaction is generally tolerant of a wide range of functional groups. acsgcipr.org

The Ullmann condensation , a copper-catalyzed N-arylation, represents an older but still valuable method. nih.gov Traditional Ullmann conditions often require harsh reaction conditions, but significant progress has been made in developing milder protocols using various copper sources and ligands. These modified Ullmann-type reactions can be a cost-effective alternative to palladium-catalyzed methods.

| Reaction Name | Catalyst System | Coupling Partners | Key Features |

| Buchwald-Hartwig Amination | Palladium precatalyst + Phosphine ligand | Amine + Aryl halide/triflate | Mild conditions, broad scope, high functional group tolerance. wikipedia.orgacsgcipr.org |

| Ullmann Condensation | Copper salt + Ligand | Amine + Aryl halide | Often requires higher temperatures, but can be more economical. nih.gov |

Stereoselective Incorporation of the (3-methoxyphenyl)amino Group

Control of stereochemistry at the 3-position of the pyrrolidine ring is often crucial for the biological activity of the final compound. Several strategies can be employed to achieve the stereoselective incorporation of the (3-methoxyphenyl)amino group.

One approach is to start with a chiral precursor. For example, the use of enantiomerically pure (R)- or (S)-3-aminopyrrolidine derivatives ensures that the stereochemistry at the 3-position is pre-determined. chemimpex.com Subsequent N-arylation with 3-methoxyphenyl halide will then yield the desired enantiomer of the final product. The synthesis of such chiral 3-aminopyrrolidine building blocks can be achieved from chiral starting materials like L-aspartic acid. researchgate.net

Alternatively, asymmetric synthesis methodologies can be employed. For instance, the asymmetric reductive amination of N-protected pyrrolidin-3-one using a chiral catalyst or a chiral auxiliary can lead to the formation of an enantiomerically enriched 3-aminopyrrolidine intermediate. Imine reductases (IREDs) have been engineered for the enantio-complementary synthesis of pyrrolidinamines, offering a biocatalytic route to these chiral building blocks. rsc.org Furthermore, diastereoselective reactions can be utilized. For example, a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity, where the stereochemistry is controlled by the chiral sulfinyl group. acs.org

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Synthesis of (R)- or (S)-3-aminopyrrolidine from L-aspartic acid. researchgate.net |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity. | Asymmetric reductive amination of pyrrolidin-3-one using a chiral catalyst. |

| Biocatalysis | Uses enzymes to perform stereoselective transformations. | Engineered imine reductases for the synthesis of chiral pyrrolidinamines. rsc.org |

| Diastereoselective Reactions | Utilizes a chiral auxiliary or substrate to control the formation of diastereomers. | [3+2] cycloaddition with a chiral N-tert-butanesulfinyl group. acs.org |

Synthesis of Diverse Analogues Bearing the N-(3-methoxyphenyl) Substructure

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse range of analogues is essential. This involves modifications to both the pyrrolidine ring and the N-aryl substituent.

A modular synthetic approach allows for the rapid assembly of a library of analogues from a common set of building blocks. For the this compound scaffold, this could involve:

Varying the N-aryl group: A diverse library of aryl halides or arylboronic acids can be coupled with a common 3-aminopyrrolidine intermediate using N-arylation strategies like the Buchwald-Hartwig amination. This allows for the exploration of different substitution patterns on the aromatic ring.

Varying the pyrrolidine substituents: Starting from substituted pyrrolidin-3-ones or employing divergent synthetic strategies on pyrrolidine intermediates allows for the introduction of various functional groups on the pyrrolidine ring. Catalyst-controlled divergent synthesis can provide access to different regio- and stereoisomers of substituted pyrrolidines. nih.gov

Chemoselective transformations enable the selective modification of one functional group in the presence of others. This is particularly useful for the late-stage functionalization of the this compound scaffold, allowing for the introduction of further diversity without the need for extensive protecting group manipulations. acs.org

On the Aryl Moiety: If the 3-methoxyphenyl group is replaced with a suitably functionalized aryl ring (e.g., containing a halogen or a boronic ester), further cross-coupling reactions can be performed to introduce additional substituents.

On the Pyrrolidine Moiety: The secondary amine of the pyrrolidine ring can be selectively functionalized, for example, through acylation or alkylation, provided the 3-amino group is appropriately protected. If the pyrrolidine ring itself contains other functional groups, these can be selectively manipulated.

Mechanistic Insights into the Formation of N-Aryl-Pyrrolidin-3-amines

A thorough understanding of the reaction mechanisms involved in the key bond-forming steps is crucial for optimizing reaction conditions and extending the scope of the synthetic methodologies.

The mechanism of the Buchwald-Hartwig amination has been extensively studied and is generally accepted to proceed through a catalytic cycle involving a Pd(0)/Pd(II) couple. researchgate.net The key steps are:

Oxidative addition of the aryl halide to the active Pd(0) catalyst to form a Pd(II) complex.

Coordination of the amine to the Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination from the palladium amide complex to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

The mechanism of the copper-catalyzed N-arylation (Ullmann reaction) is more complex and can vary depending on the specific reaction conditions and ligands used. nih.gov One proposed mechanism involves the formation of a copper(I) amidate, which then reacts with the aryl halide. acs.orgacs.org The exact nature of the subsequent steps, whether they involve oxidative addition to a Cu(III) intermediate or a different pathway, is still a subject of investigation. acs.org

For the reductive amination of pyrrolidin-3-one, the mechanism involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then reduced by the hydride reagent to yield the final amine. harvard.edu The rate-determining step can vary depending on the specific substrates and reaction conditions.

| Reaction | Key Mechanistic Steps | Catalyst/Reagent Role |

| Buchwald-Hartwig Amination | Oxidative addition, amine coordination, deprotonation, reductive elimination. | Palladium cycles between Pd(0) and Pd(II) oxidation states. researchgate.net |

| Copper-Catalyzed N-Arylation | Formation of a copper(I) amidate, reaction with aryl halide. | The precise mechanism is debated but involves copper in the catalytic cycle. acs.org |

| Reductive Amination | Hemiaminal formation, dehydration to iminium ion, hydride reduction. | The reducing agent delivers a hydride to the electrophilic iminium ion. harvard.edu |

Elucidation of Reaction Pathways and Intermediates

The construction of the this compound scaffold can be approached through several strategic pathways, primarily involving either the formation of the N-aryl bond at a late stage or the cyclization of a pre-functionalized acyclic precursor. Two prominent methodologies in this context are palladium-catalyzed C-N cross-coupling and iridium-catalyzed reductive amination.

Palladium-Catalyzed N-Arylation Pathway:

A prevalent strategy for the synthesis of N-aryl amines is the palladium-catalyzed Buchwald-Hartwig amination. acs.org This reaction is highly versatile and can be applied to the N-arylation of a suitably protected 3-aminopyrrolidine precursor with 3-bromoanisole or a related electrophile.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination, which can be extrapolated to the synthesis of this compound, involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromoanisole) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The 3-aminopyrrolidine precursor coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium amido complex.

Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired this compound and regenerating the Pd(0) catalyst.

A critical challenge in the N-arylation of cyclic secondary amines is the potential for β-hydride elimination from the palladium amido intermediate, which can lead to undesired side products. acs.org The choice of ligand is paramount in promoting the desired reductive elimination over this competing pathway.

Iridium-Catalyzed Reductive Amination Pathway:

An alternative and powerful approach involves the iridium-catalyzed successive reductive amination of a suitable diketone with 3-methoxyaniline. nih.govresearchgate.net This methodology allows for the one-pot construction of the N-aryl pyrrolidine ring.

Based on mechanistic studies of similar transformations, a plausible reaction pathway involves: nih.gov

Imine/Enamine Formation: The initial reaction between the diketone and 3-methoxyaniline can lead to the formation of imine and enamine intermediates.

Iridium-Catalyzed Transfer Hydrogenation: An iridium catalyst, in the presence of a hydrogen donor like formic acid, facilitates the reduction of the C=N and C=C bonds.

Intramolecular Cyclization/Reductive Amination: The reduction is followed by an intramolecular cyclization and further reductive amination to form the pyrrolidine ring.

A potential competing reaction in this pathway is the Paal-Knorr condensation, which would lead to the formation of an N-aryl pyrrole (B145914) instead of the desired pyrrolidine. nih.govmdpi.com The catalytic system plays a crucial role in directing the reaction towards the desired reductive amination pathway.

Role of Catalysis in Yield and Selectivity Enhancement

Catalysis is at the heart of modern synthetic methodologies for constructing complex molecules like this compound, offering control over reaction rates, yields, and stereoselectivity.

Palladium Catalysis:

In the context of N-arylation, palladium catalysts, particularly when paired with sophisticated phosphine-based ligands, have revolutionized the synthesis of N-aryl amines. The choice of ligand is critical for the success of the coupling reaction. Ligands such as Xantphos have been shown to be effective in the N-arylation of various heteroarylamines, using weak bases which allows for the presence of a wider range of functional groups. researchgate.net The ligand influences the steric and electronic properties of the palladium center, thereby modulating the rates of oxidative addition and reductive elimination and suppressing side reactions. acs.org

For the synthesis of 3-substituted pyrrolidines, palladium-catalyzed hydroarylation of pyrrolines has also been demonstrated. nih.govnih.gov This reaction proceeds via a proposed cationic palladium complex, and the choice of additives can influence the reaction pathway. For instance, the use of a Lewis acid can promote the desired hydroarylation. nih.gov

The table below illustrates the effect of different ligands on the yield of palladium-catalyzed N-arylation reactions of various amines, providing insight into the importance of ligand selection for achieving high efficiency.

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-chlorotoluene | Pyrrolidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 98 |

| 2 | 4-chlorotoluene | Morpholine (B109124) | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 95 |

| 3 | 4-bromobenzonitrile | Piperidine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 92 |

| 4 | 3-bromoanisole | Aniline | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 99 |

Data in this table is illustrative and compiled from general findings in palladium-catalyzed amination literature to demonstrate the impact of ligands.

Iridium Catalysis:

Iridium catalysts have emerged as powerful tools for transfer hydrogenation reactions, including the reductive amination of carbonyl compounds. nih.govresearchgate.net In the synthesis of N-aryl pyrrolidines from diketones and anilines, the iridium catalyst is essential for the reduction of the intermediate imine/enamine species. nih.gov The choice of the iridium catalyst and the reaction conditions can significantly influence the competition between the desired reductive amination and the Paal-Knorr pyrrole synthesis. nih.govmdpi.com

The following table summarizes the optimization of an iridium-catalyzed successive reductive amination for the synthesis of an N-phenyl-substituted pyrrolidine, highlighting the crucial role of the catalyst and reaction parameters in achieving high yield and selectivity. mdpi.com

| Entry | Catalyst | Solvent | Temperature (°C) | Yield of Pyrrolidine (%) | Yield of Pyrrole (%) |

| 1 | [CpIrCl₂]₂ | Toluene | 80 | 45 | 40 |

| 2 | [Ir(cod)Cl]₂ | Toluene | 80 | 42 | 41 |

| 3 | [CpIrCl₂]₂ | Dioxane | 80 | 55 | 30 |

| 4 | [Cp*IrCl₂]₂ | Water | 80 | 80 | 5 |

| 5 | None | Water | 80 | 0 | 0 |

This data is based on the findings for the synthesis of N-phenyl-2,5-dimethylpyrrolidine and serves to illustrate the principles of catalyst and solvent effects. mdpi.com

The diastereoselective synthesis of substituted pyrrolidines is another area where catalysis plays a critical role. For instance, Yb(OTf)₃ has been used as a Lewis acid catalyst in a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines with high diastereoselectivity. organic-chemistry.org Similarly, palladium catalysts with chiral ligands have been employed in asymmetric [3+2] cycloaddition reactions to construct chiral pyrrolidines. acs.org While not directly demonstrated for this compound, these examples underscore the potential of catalytic methods to control the stereochemical outcome of pyrrolidine synthesis.

Stereochemical Control and Conformational Analysis in N 3 Methoxyphenyl Pyrrolidin 3 Amine Research

Diastereoselective and Enantioselective Synthesis of Pyrrolidine (B122466) Frameworks

The construction of the pyrrolidine ring, particularly the stereocenters at positions 3, is a key focus in the synthesis of N-(3-methoxyphenyl)pyrrolidin-3-amine and its analogs. Both diastereoselective and enantioselective strategies are employed to produce stereochemically pure isomers.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy is one of the most effective methods for establishing key stereocenters in optically active compounds. mdpi.com Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of pyrrolidine derivatives, α-amino acids such as proline and hydroxyproline (B1673980) are particularly valuable starting points. mdpi.comresearchgate.net For example, D-(+)-proline has been used as a precursor to create key intermediates like 1-azaspiro[4.4]nonane. researchgate.net The inherent chirality of these natural molecules is transferred through a series of chemical transformations to the target molecule, ensuring the desired stereochemistry. The synthesis of complex molecules like (−)-α-kainic acid has been achieved starting from D-serine methyl ester HCl, demonstrating the power of this approach. mdpi.com The use of the chiral pool avoids the need for asymmetric catalysis or chiral resolution in later stages, often leading to more efficient syntheses. wikipedia.org

Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidine rings from achiral or racemic precursors. Annulation reactions, particularly [3+2] cycloadditions, are prominent methods for forming the five-membered ring. dntb.gov.uarsc.org These reactions involve the combination of a three-atom component and a two-atom component, often mediated by a chiral catalyst to induce stereoselectivity.

Various catalytic systems have been developed to achieve high diastereo- and enantioselectivity. For instance, silver(I) and cinchona alkaloid complexes have been used in the [3+2] cycloaddition of imino esters to afford highly substituted pyrrolidines with excellent stereocontrol. figshare.com Similarly, gold(I) catalysts paired with phosphoramidite (B1245037) ligands have proven effective in the cyclization of allenenes to form 3,4-disubstituted pyrrolidines, creating three contiguous stereogenic centers with high diastereoselectivity. acs.org Another approach involves the aza-[3+3] annulation of pyrrolidine-based vinylogous amides with chiral vinyl iminium salts, which has been successful in the enantioselective synthesis of indolizidines. nih.gov

| Catalyst/Ligand System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Silver Acetate / Cinchona Alkaloid (e.g., Hydroquinine) | [3+2] Cycloaddition | Achieves complete diastereomeric control and high enantiomeric control (up to 87% ee). The alkaloid acts as both a ligand and a base. | figshare.com |

| Phosphine (B1218219) Catalysts | Formal [3+2] Annulation | Yields 3-pyrrolines containing an amino quaternary stereocenter in good to excellent yields. | dntb.gov.ua |

| Gold(I) / Phosphoramidite Ligands | Cycloaddition of Allenenes | Highly diastereo- and enantioselective synthesis of 3,4-disubstituted pyrrolidines. | acs.org |

| Quinine-Derived Urea | [3+2] Annulation | Highly enantioselective protocol for merging N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones. | rsc.org |

Conformational Dynamics of the Pyrrolidine Ring System

The non-planar conformations of the five-membered pyrrolidine ring are described by a phenomenon called pseudorotation. nih.gov The ring continuously interconverts between various "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) conformations. researchgate.net

The specific puckering of the ring is often described by two predominant modes related to the C4 (or Cγ) atom: Cγ-exo and Cγ-endo . nih.gov In the exo pucker, the Cγ atom is displaced on the opposite side of the ring from the substituent at another position (e.g., a carboxyl group in proline), while in the endo pucker, it is on the same side. nih.gov The energetic balance between these conformers is subtle and can be influenced by substituents on the ring. nih.govnih.gov For instance, in proline residues within proteins, trans-peptide bonds show a near-equal distribution between UP (Cγ-exo) and DOWN (Cγ-endo) puckers, whereas cis-proline residues strongly favor the DOWN pucker. researchgate.net

| Conformation Type | Description | Key Atom Displacement |

|---|---|---|

| Envelope (E) | Four carbon atoms are in a plane, with the fifth atom (either C or N) puckered out of the plane. | One atom is significantly displaced from the plane of the other four. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. | Symmetry is C2, passing through one atom and bisecting the opposite C-C bond. |

| Cγ-exo (UP Pucker) | The Cγ atom is puckered on the face opposite to the Cα substituent. | Cγ atom. |

| Cγ-endo (DOWN Pucker) | The Cγ atom is puckered on the same face as the Cα substituent. | Cγ atom. |

The substituent on the nitrogen atom plays a crucial role in determining the conformational preferences of the pyrrolidine ring. nih.gov In this compound, the N-aryl group introduces significant steric and electronic effects. The nitrogen atom's basicity and the degree of its pyramidalization are affected by the electronic properties of the aryl substituent. nih.gov

The presence of the bulky 3-methoxyphenyl (B12655295) group can influence the ring's puckering equilibrium. Furthermore, rotation around the N-C(aryl) bond creates additional conformational isomers. The energetic barrier to this rotation and the preferred dihedral angle will dictate the spatial orientation of the aryl group relative to the pyrrolidine ring. This orientation can, in turn, affect the puckering of the ring itself through steric interactions. While specific computational or experimental data on this compound is limited, studies on related N-aryl pyrrolidines confirm that the interplay between N-aryl rotation and ring pucker is a key determinant of the molecule's predominant three-dimensional structure. nih.govresearchgate.net

Impact of Stereoisomerism on Molecular Interactions

The specific stereochemistry of a chiral molecule like this compound is critical for its interaction with other chiral molecules, particularly biological targets such as receptors and enzymes. Different stereoisomers of a compound can exhibit vastly different pharmacological activities due to the stereospecific nature of biological binding sites. nih.gov

For example, in a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-benzamides, which share a substituted pyrrolidine core, the absolute configuration at the C2 position of the pyrrolidine ring dramatically influenced their affinity for the dopamine (B1211576) D2 receptor. nih.gov For compounds with a 1-ethyl substituent, the S enantiomer was significantly more potent than the R enantiomer. nih.gov However, as the length of the alkyl chain on the nitrogen was increased to n-hexyl, this preference inverted, with the R enantiomer becoming the more active isomer. nih.gov This demonstrates that a subtle change in one part of the molecule can alter the optimal stereochemical requirements for binding at a receptor. The distinct three-dimensional arrangement of atoms in each stereoisomer determines how well it can fit into a binding pocket and form key interactions (e.g., hydrogen bonds, hydrophobic interactions), ultimately governing its biological effect.

Computational and Theoretical Investigations of N 3 Methoxyphenyl Pyrrolidin 3 Amine

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of electronic structure and reaction pathways. For the synthesis of pyrrolidine (B122466) derivatives, DFT calculations provide a framework for understanding and predicting chemical transformations.

DFT calculations are employed to map the potential energy surface of reactions leading to the formation of the pyrrolidine ring. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. For instance, in the synthesis of pyrrolidines via intramolecular C–H amination, DFT can elucidate the energetics of the catalytic cycle, including the C–N bond-forming step. nih.gov Similarly, in the contraction of pyrrolidines to form cyclobutanes, DFT studies have identified the rate-determining step as the cleavage of two C–N bonds and the release of N2. nih.govacs.orgacs.org

These computational explorations reveal the feasibility of a proposed reaction mechanism by calculating the activation energies associated with each transition state. A representative energy profile for a hypothetical pyrrolidine formation reaction is detailed in Table 1.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.4 |

| 3 | Intermediate 1 | -5.2 |

| 4 | Transition State 2 | +15.8 |

| 5 | Product | -18.7 |

| This table presents hypothetical DFT-calculated relative free energies for the steps in a pyrrolidine ring formation, illustrating the energy barriers and stability of intermediates. |

In chemical reactions where multiple products can be formed, the principles of kinetic and thermodynamic control dictate the product distribution. DFT studies can predict which product is favored under different reaction conditions. The kinetically controlled product is formed via the pathway with the lowest activation energy, while the thermodynamically controlled product is the most stable product.

In the context of pyrrolidine enamine chemistry, it has been computationally assessed whether regio- and stereoselectivity arise from thermodynamic or kinetic control. researchgate.net By calculating the energies of all possible intermediates and transition states, researchers can determine if the observed product ratio is a result of the relative stability of the products (thermodynamic control) or the relative heights of the energy barriers leading to them (kinetic control).

DFT calculations are a valuable tool for predicting the selectivity (chemo-, regio-, and stereoselectivity) and efficiency of synthetic routes to substituted pyrrolidines. For example, in 1,3-dipolar cycloaddition reactions to form spirocyclic pyrrolidines, DFT combined with Frontier Molecular Orbital (FMO) theory can explain the observed regioselectivity. rsc.org By analyzing the interaction between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, the preferred orientation of addition can be determined.

Furthermore, computational models can help in understanding the factors that influence reaction yields. For instance, DFT studies have been used to rationalize why certain substituted pyrrolidines give low yields in ring contraction reactions by analyzing the activation barriers. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms over time, offering insights into the conformational dynamics and intermolecular interactions of N-(3-methoxyphenyl)pyrrolidin-3-amine.

The pyrrolidine ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.

The flexibility of the molecule can be quantified by calculating the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. This provides a measure of how much the structure deviates from its initial conformation. A summary of typical conformational analysis data is presented in Table 2.

| Conformer | Population (%) | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C5-C4) (degrees) |

| Twist (T1) | 45 | 0.0 | 35.2 |

| Envelope (E1) | 30 | 0.8 | 15.1 |

| Twist (T2) | 15 | 1.5 | -34.8 |

| Envelope (E2) | 10 | 2.1 | -14.9 |

| This table illustrates hypothetical data from a conformational analysis of a substituted pyrrolidine, showing the distribution and relative energies of different ring pucker conformations. |

MD simulations are extensively used to study how a molecule like this compound might interact with biological targets, such as proteins. nih.govnih.govresearchgate.net By placing the molecule in a simulated environment with a target protein and water molecules, the simulation can reveal the preferred binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in predicting the molecular properties of a compound from first principles. For this compound, methods such as Density Functional Theory (DFT) are employed to gain a detailed understanding of its electronic structure. These calculations can predict a range of properties that are crucial for understanding the reactivity and potential interactions of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich) around the nitrogen and oxygen atoms, and positive potential (electron-deficient) around the amine hydrogens.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering further insight into the charge distribution and the nature of the chemical bonds.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

In Silico Scaffold Exploration and Design

In silico methods are essential for exploring the vast chemical space around a core scaffold like this compound. These computational techniques enable the rational design of new molecules with desired properties.

The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity and physical properties. Fragment-based drug discovery often utilizes 3D fragment analysis to explore novel areas of chemical space. whiterose.ac.uk The pyrrolidine scaffold, being non-planar, provides a good starting point for creating molecules with diverse 3D shapes. nih.gov

Principal Moments of Inertia (PMI) analysis is a powerful tool for quantifying and visualizing the 3D shape of molecules. A PMI plot, which graphs the normalized principal moments of inertia (npr1 and npr2), can distinguish between rod-like, disk-like, and sphere-like shapes. By analyzing the PMI plot for different conformations and derivatives of this compound, it is possible to map the accessible 3D chemical space. whiterose.ac.uk This analysis can guide the design of new fragments that occupy under-represented regions of this space, thereby increasing the structural diversity of a compound library. researchgate.net

| Conformer | npr1 | npr2 | Shape |

|---|---|---|---|

| Extended | 0.15 | 0.95 | Rod-like |

| Folded | 0.55 | 0.80 | Sphere-like |

Computational screening techniques are employed to virtually evaluate a library of potential modifications to a molecular scaffold. mdpi.com For this compound, this could involve substituting the phenyl ring, modifying the amine group, or adding substituents to the pyrrolidine ring.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of molecules with their activity. nih.govtandfonline.com By building a QSAR model based on a set of known pyrrolidine derivatives, it is possible to predict the activity of new, unsynthesized analogs of this compound. nih.govnih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com If a biological target for this compound is known, docking can be used to screen a virtual library of derivatives to identify those with the highest predicted binding affinity. tandfonline.com

The results of such a computational screen can be presented in a data table, ranking the proposed modifications based on their predicted improvement in a desired property, such as binding affinity or selectivity.

| Modification | Predicted Binding Affinity (kcal/mol) | Predicted Improvement |

|---|---|---|

| None (Parent Scaffold) | -7.5 | - |

| 4-fluoro on phenyl | -8.2 | +0.7 |

| N-acetylation of amine | -7.8 | +0.3 |

| 4-methyl on pyrrolidine | -7.6 | +0.1 |

Molecular Recognition and Ligand Design Principles Involving N 3 Methoxyphenyl Pyrrolidin 3 Amine

The N-(3-methoxyphenyl)pyrrolidin-3-amine as a Core Structure for Ligand Design

The this compound moiety is a significant structural component in the design of various biologically active compounds. mdpi.com The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common feature in many pharmaceuticals. researchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of the pharmacophore space, which is crucial for achieving target selectivity. researchgate.netnih.gov The sp3-hybridization of the pyrrolidine ring contributes to the stereochemistry of the molecule, influencing its interaction with biological targets. researchgate.netnih.gov

The 3-methoxyphenyl (B12655295) group attached to the pyrrolidine ring also plays a critical role in ligand design. This group can influence the compound's lipophilicity and its ability to engage in specific interactions with biological receptors. ontosight.ai The strategic placement of substituents on both the pyrrolidine and the phenyl rings allows for the fine-tuning of a compound's pharmacological profile.

Exploration of Pharmacophore Space in Substituted Pyrrolidines

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. frontiersin.org The pyrrolidine scaffold is particularly well-suited for exploring the pharmacophore space due to its conformational flexibility, a phenomenon known as "pseudorotation". researchgate.netnih.gov This flexibility can be controlled and "locked" by the strategic placement of substituents, which in turn influences the puckering of the ring and its pharmacological efficacy. nih.gov

Pharmacophore modeling is a computational technique used to identify these key structural features. frontiersin.orgpharmacophorejournal.com By analyzing a series of active compounds, a pharmacophore model can be generated, highlighting the critical hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features required for biological activity. frontiersin.orgresearchgate.net This information is invaluable for designing new, more potent, and selective ligands. For instance, studies on substituted cyanopyrrolidines as dipeptidyl peptidase-IV inhibitors have utilized 3D-QSAR and pharmacophore modeling to elucidate the structural requirements for their anti-diabetic activity. pharmacophorejournal.com

The substitution pattern on the pyrrolidine ring significantly impacts the biological activity. For example, the position and nature of substituents can influence selectivity for different receptor subtypes. nih.gov The basicity of the pyrrolidine nitrogen, a key feature for many receptor interactions, can also be modulated by the presence of various substituents. nih.gov

Intermolecular Interactions Mediated by the this compound Moiety

The interaction of a ligand with its biological target is governed by a variety of non-covalent intermolecular forces. The this compound moiety possesses several functional groups capable of participating in these critical interactions.

The methoxyphenyl group of the this compound moiety contributes significantly to binding through aromatic and hydrophobic interactions. ontosight.ai The phenyl ring can engage in several types of interactions, including:

π-π stacking: Face-to-face interactions with other aromatic rings in the receptor's binding pocket.

Cation-π interactions: Interaction of the electron-rich π-system of the phenyl ring with a positively charged group on the receptor.

CH/π interactions: An edge-to-face interaction between the phenyl ring and a C-H bond of the receptor. nih.gov

The size and shape of a ligand, dictated by its steric properties, are critical for achieving a complementary fit with the binding pocket of a receptor. Substituents on the pyrrolidine ring and the methoxyphenyl group can have a profound impact on the binding affinity and selectivity of a ligand. nih.gov Even small changes in the size or position of a substituent can lead to significant changes in biological activity due to steric clashes with the receptor. cambridgemedchemconsulting.com Conversely, the introduction of appropriate substituents can enhance binding by filling a hydrophobic pocket or by positioning other functional groups for optimal interaction. Structure-activity relationship (SAR) studies often focus on systematically modifying substituents to probe the steric requirements of the binding site. nih.gov

Rational Design Strategies for this compound Derivatives

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. nih.govresearchgate.net This approach often involves computational methods to predict the binding of a ligand to its receptor. nih.gov For this compound derivatives, rational design strategies may include:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site.

Ligand-Based Drug Design: When the structure of the target is unknown, this strategy relies on the knowledge of existing active compounds to develop a pharmacophore model. ub.edu This model can then be used to design new molecules with improved properties.

Combinatorial Chemistry and High-Throughput Screening: These techniques allow for the rapid synthesis and testing of large libraries of compounds based on the this compound scaffold, accelerating the discovery of new lead compounds. researchgate.net

The development of new synthetic methodologies is also crucial for the rational design of novel derivatives. mdpi.com By employing these strategies, medicinal chemists can systematically modify the this compound core to optimize its pharmacological properties and develop new drugs with improved efficacy and safety profiles.

Structure Activity Relationship Sar Studies for N 3 Methoxyphenyl Pyrrolidin 3 Amine Derivatives

Systematic Exploration of Substituent Effects on the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a versatile scaffold whose conformation and substitution pattern significantly influence the biological activity of its derivatives. nih.govresearchgate.net The activity of compounds in this class often appears to be strongly influenced by the nature and position of substituents on the pyrrolidine ring, particularly at the 3- and 4-positions. nih.gov

Research into various pyrrolidine-based compounds has revealed several key SAR trends. For instance, in some series of pyrrolidine acid analogs, the stereochemistry of substituents is critical, with the cis-configuration of groups at the 3- and 4-positions being preferred over the trans orientation for optimal activity. nih.gov The introduction of non-aromatic substituents, such as a sec-butyl group at the 3-position of a pyrrolidine-2,5-dione ring, has been shown to positively affect anticonvulsant activity in certain scaffolds. nih.gov Conversely, in other series, such as pyrrolidine sulfonamides, attaching fluorophenyl groups at the 3-position resulted in better in vitro potency. nih.gov

Substituents at the C-4 position can also play a crucial role by influencing the puckering of the five-membered ring. nih.gov The pyrrolidine ring is not planar and adopts specific "envelope" or "twist" conformations. researchgate.net Electronegative substituents can control this puckering, which in turn dictates the spatial orientation of other pharmacophoric groups, affecting how the molecule fits into a receptor's binding site. nih.gov For example, a cis-4-CF3 substituent was found to favor a pseudo-axial conformation of a group at the 2-position, which was essential for the agonistic activity of a G-protein coupled receptor 40 (GRP40) agonist series. nih.gov

The following table summarizes the observed effects of various substituents on the pyrrolidine ring based on studies of different, but structurally related, pyrrolidine scaffolds.

| Position on Pyrrolidine Ring | Substituent | Observed Effect on Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| Position 3 | sec-Butyl (non-aromatic) | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones | nih.gov |

| Position 3 | Fluorophenyl | Improved in vitro potency | Pyrrolidine sulfonamides | nih.gov |

| Positions 3 and 4 | cis-configuration | Preferred over trans for PPARα/γ dual agonism | Oxybenzyl pyrrolidine acids | nih.gov |

| Position 4 | cis-CF3 | Favors pseudo-axial conformation of C2 substituent, enhancing GRP40 agonism | Pyrrolidine GRP40 agonists | nih.gov |

Investigation of Modifications on the (3-methoxyphenyl) Moiety

The N-aryl portion of the N-(3-methoxyphenyl)pyrrolidin-3-amine scaffold is a critical determinant of its interaction profile. Modifications to this phenyl ring, including the position and nature of its substituents, can dramatically alter biological activity.

SAR studies on related N-arylpyrrolidine amides have shown that the binding pocket accommodating this phenyl ring can be sterically constrained. nih.gov In one study, substitution at the 2-position (ortho) with methyl or chloro groups was found to significantly decrease inhibitory potency, whereas a smaller fluorine atom was tolerated. nih.gov In contrast, substitutions at the 3-position (meta) and 4-position (para) with small, lipophilic groups like fluorine or methyl generally resulted in compounds with comparable or improved potency relative to the unsubstituted parent compound. nih.gov Specifically, a 3-chloro substituent was found to be more effective than a 4-chloro derivative, suggesting that the binding pocket is tight and that small lipophilic groups are preferred. nih.gov

The electronic properties of the substituents also play a vital role. In studies of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, exploration of substituents on the N-aryl ring led to significant SAR generalizations and the identification of optimal pharmacophoric features, resulting in a 200-fold improvement in potency over the initial hit compound. nih.gov Furthermore, research on other heterocyclic cores has shown that a 3,4-dialkoxy substitution pattern on a phenyl ring can have a strong positive impact on both activity and cytotoxicity profiles. mdpi.com This suggests that for the this compound scaffold, the addition of a second alkoxy group at the 4-position could be a favorable modification.

| Position on Phenyl Ring | Substituent | Observed Effect on Potency | Compound Class Studied | Reference |

|---|---|---|---|---|

| Position 2 (ortho) | -CH3, -Cl | Significantly reduced | Pyrrolidine amides | nih.gov |

| Position 2 (ortho) | -F | Tolerated, similar to unsubstituted | Pyrrolidine amides | nih.gov |

| Position 3 (meta) | -F, -CH3 | Comparable or improved | Pyrrolidine amides | nih.gov |

| Position 3 (meta) | -Cl | More effective than 4-Cl | Pyrrolidine amides | nih.gov |

| Position 4 (para) | -F, -CH3 | Comparable or improved | Pyrrolidine amides | nih.gov |

| Positions 3 and 4 | Dialkoxy (-OCH3, -OC2H5) | Strong positive impact on activity | 1,2,5-Oxadiazoles | mdpi.com |

Analysis of Positional Isomerism and its Influence on Interaction Profiles

Positional isomerism, particularly concerning the location of the methoxy (B1213986) group on the N-phenyl ring, can have a profound effect on the pharmacological properties of N-arylpyrrolidine derivatives. The change in substituent position from meta (3-position) to ortho (2-position) or para (4-position) alters the molecule's electronic distribution, steric profile, and potential for hydrogen bonding, thereby influencing its binding affinity and functional activity at a given target.

Studies on other classes of molecules have demonstrated the significance of methoxy group positioning. For instance, an investigation into 18F-labeled benzyl (B1604629) triphenylphosphonium cations revealed that the position of a methoxy group had a significant effect on the compounds' biological properties, including myocardial uptake and clearance from non-target organs like the liver. nih.gov The ortho-methoxy analogue displayed the fastest liver clearance, while the para-methoxy analogue showed the highest uptake in the heart. nih.gov While the molecular scaffold is different, this work underscores the principle that positional isomerism can dramatically impact pharmacokinetics and tissue distribution.

Applying these principles to the this compound scaffold, one can hypothesize the outcomes of shifting the methoxy group.

N-(2-methoxyphenyl)pyrrolidin-3-amine (Ortho Isomer): Moving the methoxy group to the ortho position introduces significant steric bulk adjacent to the point of attachment to the pyrrolidine nitrogen. This could force the phenyl ring and the pyrrolidine ring into a non-coplanar orientation, which may be either favorable or unfavorable depending on the receptor's topology. nih.gov As suggested by SAR on related scaffolds, substitution at the ortho position is often detrimental to activity. nih.gov

N-(4-methoxyphenyl)pyrrolidin-3-amine (Para Isomer): Relocating the methoxy group to the para position removes the steric hindrance near the nitrogen linker while altering the dipole moment and electronic character of the molecule. This position is often more tolerant of substitution. nih.gov The para isomer would present a different electronic and steric profile to a receptor, potentially leading to a different or retained activity profile compared to the meta isomer.

Conformational Effects on Structure-Interaction Relationships

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a key factor in its ability to bind to a biological target. For derivatives of this compound, conformational effects arise from both the non-planar nature of the pyrrolidine ring and the rotational freedom around the N-aryl bond. researchgate.netnih.gov

The pyrrolidine scaffold is characterized by a phenomenon known as "pseudorotation," where the ring dynamically puckers between various low-energy envelope and twist conformations. researchgate.net The specific conformation adopted is influenced by the substituents on the ring. nih.gov This conformational preference determines the relative spatial orientation of the amine group at the 3-position and the N-phenyl moiety, which is critical for proper alignment within a binding pocket. As noted previously, substituents can lock the ring into a specific pucker, such as a Cγ-exo or Cγ-endo conformation, thereby pre-organizing the molecule for receptor binding. nih.gov

Computational SAR Modeling for this compound Analogues

Computational modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for elucidating the SAR of this compound analogues. nih.gov These in silico methods help rationalize experimental findings and guide the design of new, more potent compounds. nih.gov

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR methods correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. nih.gov By aligning a set of active and inactive analogues, these models can generate contour maps that highlight regions where specific properties are favorable or unfavorable for activity. For example, a QSAR model might indicate that a bulky, electropositive substituent is preferred in one region of space, while a small, electronegative group is required in another. This provides a visual and quantitative guide for designing next-generation molecules.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target, such as a receptor or enzyme. nih.gov For this compound analogues, docking studies can reveal key intermolecular interactions, such as hydrogen bonds between the pyrrolidine amine and specific amino acid residues (e.g., glutamine, aspartic acid), or hydrophobic interactions involving the methoxyphenyl ring. jusst.orgmdpi.com By understanding these specific interactions, medicinal chemists can rationally design modifications to enhance binding affinity. For instance, if docking reveals an unoccupied hydrophobic pocket near the phenyl ring, adding a lipophilic group at the corresponding position could increase potency. mdpi.com These computational approaches provide a powerful framework for interpreting complex SAR data and accelerating the discovery of novel therapeutic agents.

Advanced Characterization Techniques for N 3 Methoxyphenyl Pyrrolidin 3 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-(3-methoxyphenyl)pyrrolidin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, scalar couplings, and through-space correlations.

Two-dimensional NMR experiments are crucial for assembling the molecular structure of this compound by establishing connectivity between atoms.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY spectra would reveal correlations between adjacent protons on the pyrrolidine (B122466) ring (e.g., H3 with the H2 and H4 methylene (B1212753) protons) and within the methoxyphenyl ring (e.g., H2' with H4' and H6'). This allows for the unambiguous assignment of protons within distinct spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons (¹JCH). This experiment is essential for assigning the carbon signals of the pyrrolidine and methoxyphenyl rings by linking them to their already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which are vital for connecting the different fragments of the molecule. Key HMBC correlations would include the link from the pyrrolidine H2/H5 protons to the aromatic C1' carbon, confirming the N-aryl linkage. Correlations from the methoxy (B1213986) protons (-OCH₃) to the C3' carbon would verify the position of the methoxy group on the aromatic ring.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on analyses of structurally similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Pyrrolidine Ring | ||||

| H2/H5 | ~3.2-3.6 | ~50-55 | H4 | C1', C3, C4 |

| H3 | ~3.0-3.4 | ~52-57 | H2, H4 | C2, C5 |

| H4 | ~1.8-2.2 | ~30-35 | H2, H3, H5 | C2, C3, C5 |

| NH₂ | ~1.5-2.5 | - | - | C3, C2, C4 |

| Methoxyphenyl Ring | ||||

| H2' | ~6.2-6.4 | ~100-105 | H4', H6' | C4', C6', C(OCH₃) |

| C3' | - | ~160-162 | - | - |

| H4' | ~7.0-7.2 | ~129-131 | H2', H5' | C2', C6' |

| H5' | ~6.3-6.5 | ~106-110 | H4' | C1', C3' |

| H6' | ~6.2-6.4 | ~103-107 | H2' | C2', C4' |

| OCH₃ | ~3.7-3.8 | ~55-56 | - | C3' |

Note: Data is predictive and based on analogous structures. Actual shifts may vary depending on solvent and experimental conditions.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. frontiersin.org Furthermore, rotation around the N-C(aryl) single bond can be hindered, potentially leading to atropisomers if the aromatic ring is sufficiently substituted. researchgate.net

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insight into these conformational processes. researchgate.net For this compound, DNMR could be used to:

Analyze Pyrrolidine Ring Puckering: At low temperatures, the interconversion between different ring conformers may slow down on the NMR timescale, potentially leading to the appearance of distinct signals for axial and equatorial protons that are averaged at room temperature.

Measure Rotational Barriers: The rotation around the N-C(aryl) bond can be monitored. If the barrier to rotation is high enough, distinct signals for aromatic protons might be observed at low temperatures, which would coalesce as the temperature is raised. Line-shape analysis of these coalescing signals can be used to calculate the activation energy (ΔG‡) for the rotational process. researchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis of this compound or one of its crystalline salts (e.g., hydrochloride) would yield precise atomic coordinates. This data allows for the unequivocal confirmation of the molecular constitution and reveals the preferred conformation adopted in the crystal lattice. While a published crystal structure for the title compound is not available, analysis of a related structure, N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, demonstrates how the methoxyphenyl group is accommodated in a crystalline environment. nih.gov

A hypothetical crystallographic analysis would determine key parameters such as the crystal system, space group, and unit cell dimensions.

Illustrative Crystallographic Data Table for a Hypothetical Salt

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₇N₂O⁺ · Cl⁻ |

| Formula Weight | 228.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative, based on a representative small molecule salt, and does not represent experimentally determined values for this compound. mdpi.com

The solid-state packing of this compound is governed by intermolecular forces, particularly hydrogen bonding. The molecule contains two hydrogen bond donor sites (the pyrrolidine N-H, if protonated, and the primary amine -NH₂) and multiple acceptor sites (the tertiary pyrrolidine nitrogen, the primary amine nitrogen, and the methoxy oxygen).

This functionality allows for the formation of extensive hydrogen-bonding networks that dictate the supramolecular architecture. bohrium.com Potential hydrogen bonding motifs include:

N-H···N bonds: Linking the primary amine of one molecule to the pyrrolidine nitrogen of another.

N-H···O bonds: Involving the primary amine as a donor and the methoxy oxygen as an acceptor. mdpi.com